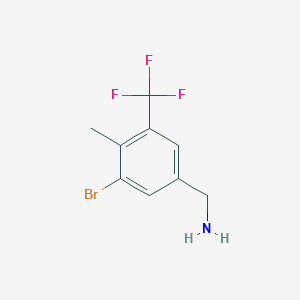

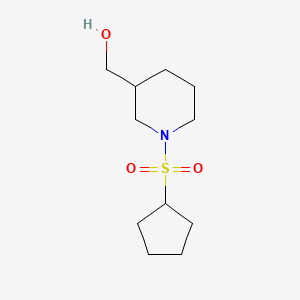

(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(シクロペンチルスルホニル)ピペリジン-3-イル)メタノールは、ピペリジン誘導体類に属する化学化合物です。ピペリジンは、様々な医薬品や有機化合物の合成に広く用いられる、6員環複素環式アミンです。分子中のシクロペンチルスルホニル基とヒドロキシル基の存在により、独自の化学的特性が付与され、科学研究や工業用途において貴重な化合物となっています。

合成方法

合成ルートと反応条件

(1-(シクロペンチルスルホニル)ピペリジン-3-イル)メタノールの合成は、通常、以下の手順で行われます。

ピペリジン環の形成: ピペリジン環は、環化反応やピリジン誘導体の水素化など、様々な方法で合成できます.

シクロペンチルスルホニル基の導入: シクロペンチルスルホニル基は、シクロペンチルスルホニルクロリドと適切な塩基を用いたスルホン化反応によって導入できます.

ヒドロキシル基の付加: ヒドロキシル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いた還元反応によって導入できます.

工業生産方法

(1-(シクロペンチルスルホニル)ピペリジン-3-イル)メタノールの工業生産では、高収率と高純度を確保するために、連続フローリアクターと最適化された反応条件を用いた大規模合成が行われる場合があります。 自動化システムやクロマトグラフィーなどの高度な精製技術の使用により、生産プロセスの効率をさらに向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.

Introduction of Cyclopentylsulfonyl Group: The cyclopentylsulfonyl group can be introduced through sulfonylation reactions using cyclopentylsulfonyl chloride and a suitable base.

Addition of Hydroxyl Group: The hydroxyl group can be introduced through reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

化学反応の分析

反応の種類

(1-(シクロペンチルスルホニル)ピペリジン-3-イル)メタノールは、次のような様々な化学反応を起こす可能性があります。

酸化: ヒドロキシル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、ケトンまたはアルデヒドに酸化できます.

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム、その他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

生成される主な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールまたはアミンの生成。

置換: 置換されたピペリジン誘導体の生成.

科学研究における用途

化学

化学において、(1-(シクロペンチルスルホニル)ピペリジン-3-イル)メタノールは、様々な複雑な分子の合成のためのビルディングブロックとして使用されます。 独自の構造により、創薬や開発のための多様な化学ライブラリーを作成することができます .

生物学

生物学研究では、この化合物は、ピペリジン誘導体と生物学的標的との相互作用を研究するために使用されます。 ピペリジン系薬物の薬物動態と薬力学を理解するためのモデル化合物として役立ちます .

医学

医学において、(1-(シクロペンチルスルホニル)ピペリジン-3-イル)メタノールは、潜在的な治療用途について研究されています。 ピペリジン誘導体は、鎮痛、抗炎症、抗精神病作用など、薬理作用で知られています .

産業

産業部門では、この化合物は、農薬、ポリマー、その他の特殊化学品の合成に使用されます。 その汎用性により、様々な製造プロセスにおいて貴重な中間体となっています .

科学的研究の応用

Chemistry

In chemistry, (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperidine-based drugs .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .

作用機序

(1-(シクロペンチルスルホニル)ピペリジン-3-イル)メタノールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 シクロペンチルスルホニル基とヒドロキシル基は、これらの標的への結合、その活性の調節、および所望の生物学的効果をもたらす上で重要な役割を果たします . 正確な経路と分子間相互作用は、化合物の特定の用途と標的に依存します .

類似化合物の比較

類似化合物

(1-(シクロプロパンスルホニル)ピペリジン-3-イル)メタノール: シクロペンチル基の代わりにシクロプロピル基を持つ類似構造.

(1-(シクロペンチルメチルスルホニル)ピペリジン-3-イル)メタノール: シクロペンチル基の代わりにシクロペンチルメチル基を持つ類似構造.

独自性

(1-(シクロペンチルスルホニル)ピペリジン-3-イル)メタノールは、独自の化学的特性と生物学的活性を付与するシクロペンチルスルホニル基の存在により、独特です。 ピペリジン環、シクロペンチルスルホニル基、ヒドロキシル基の組み合わせにより、様々な分野で多様な用途を持つ汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

(1-(Cyclopropanesulfonyl)piperidin-3-yl)methanol: Similar structure with a cyclopropyl group instead of a cyclopentyl group.

(1-(Cyclopentylmethylsulfonyl)piperidin-3-yl)methanol: Similar structure with a cyclopentylmethyl group instead of a cyclopentyl group.

Uniqueness

(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical properties and biological activities. The combination of the piperidine ring, cyclopentylsulfonyl group, and hydroxyl group makes it a versatile compound with diverse applications in various fields .

特性

分子式 |

C11H21NO3S |

|---|---|

分子量 |

247.36 g/mol |

IUPAC名 |

(1-cyclopentylsulfonylpiperidin-3-yl)methanol |

InChI |

InChI=1S/C11H21NO3S/c13-9-10-4-3-7-12(8-10)16(14,15)11-5-1-2-6-11/h10-11,13H,1-9H2 |

InChIキー |

FBWWNIJGOAQHKB-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)S(=O)(=O)N2CCCC(C2)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)

![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)

![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)

![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)

![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)